3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile
Description
3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile is a bifunctional aromatic ether-based phthalonitrile monomer characterized by two reactive cyano (-C≡N) groups and a central phenoxy-linked structure. This compound serves as a precursor for synthesizing thermally stable phthalonitrile resins and metallophthalocyanines.
Properties
Molecular Formula |
C22H10N4O2 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
3-[3-(2,3-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C22H10N4O2/c23-11-15-4-1-8-21(19(15)13-25)27-17-6-3-7-18(10-17)28-22-9-2-5-16(12-24)20(22)14-26/h1-10H |
InChI Key |
VJHHZSMAQVZBKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2C#N)C#N)OC3=CC=CC(=C3C#N)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile typically involves a nucleophilic substitution reaction. One common method is to react 2,3-dicyanophenol with 3-bromophenol in the presence of a base, such as potassium carbonate, to form the intermediate 3-(2,3-dicyanophenoxy)phenol. This intermediate is then reacted with phthalonitrile under similar conditions to yield the final product . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include potassium carbonate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile has several scientific research applications:
Materials Science: It is used in the synthesis of high-performance polymers and resins, which are known for their thermal stability and flame-retardant properties.
Chemistry: The compound serves as a building block for the synthesis of complex organic molecules and materials.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and drug development.
Mechanism of Action
The mechanism of action of 3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile involves its ability to form stable polymers and resins through polymerization reactions. The nitrile groups play a crucial role in cross-linking, leading to the formation of a robust polymer network. This cross-linking enhances the thermal and mechanical properties of the resulting materials .
Comparison with Similar Compounds
Structural Analogues
The compound is structurally related to other phthalonitrile monomers with ether or heterocyclic linkages. Key analogues include:
- Bis(3-(3,4-dicyanophenoxy)phenyl)phenyl phosphate (PPhPN): Features a phosphate bridge instead of a simple ether linkage, enhancing thermal oxidative resistance (up to 400°C in air) .
- 4,6-Bis[3-(3,4-dicyanophenoxy)phenoxy]pyrimidine (BCPM): Incorporates a pyrimidine ring, improving mechanical strength (flexural modulus ~4.2 GPa) and lowering melt viscosity .
- 3,6-Bis[3-(3,4-dicyanophenoxy)phenoxy]pyridazine (BCPD): Contains a pyridazine ring, reducing melting point (MP: 112°C vs. ~150°C for non-heterocyclic analogues) while increasing char yield (72% at 800°C) .
- Bis(3-(3,4-dicyanophenoxy)phenyl) ether (DPB): A simpler ether-linked monomer with comparable thermal stability (Tg ~320°C) but inferior flame retardancy .
Thermal and Mechanical Properties
*Estimated based on structural similarity to DPB and BCPD.
Key Findings :
- Phosphate Bridging (PPhPN) : Enhances thermal oxidative stability due to phosphorus’s radical-scavenging properties but increases brittleness .
- Heterocyclic Moieties (BCPM/BCPD) : Lower melting points improve processability, while nitrogen-rich rings boost flame retardancy (limiting oxygen index >45) .
- Ether Linkages (Target Compound vs. DPB): The target compound’s asymmetrical 2,3-dicyanophenoxy substitution may reduce crystallinity compared to DPB’s symmetrical structure, slightly lowering Tg but improving solubility in polar solvents (e.g., DMAc) .
Biological Activity
3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile is a complex organic compound notable for its unique structural features, including multiple aromatic rings and nitrile groups. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, interactions with biological targets, and potential applications.
Chemical Structure and Properties
The molecular formula of 3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile is , with a molecular weight of approximately 370.36 g/mol. The presence of dicyanophenoxy groups enhances its electronic properties, making it suitable for various chemical and biological applications.
Key Structural Features:
- Aromatic Rings: Contribute to stability and potential interactions with biological molecules.
- Nitrile Groups: Facilitate interactions with nucleophilic sites in biological systems, potentially enhancing bioactivity.
Biological Activity Overview
Research into the biological activity of 3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile is still emerging. However, preliminary studies suggest several areas of potential therapeutic applications:
- Anticancer Properties: Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Enzyme Interaction: The nitrile groups may allow the compound to interact with enzymes or receptors, influencing biochemical pathways essential for cellular function.
- Photodynamic Therapy (PDT): Similar phthalocyanine derivatives have shown promise in PDT applications, where they can generate reactive oxygen species upon light activation, leading to cell death in cancer cells.
The precise mechanisms through which 3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:
- Binding Affinity: The compound may bind to specific enzymes or receptors within cells, modulating their activity.
- Reactive Oxygen Species Generation: In photodynamic applications, upon irradiation, the compound may produce reactive oxygen species that damage cellular components.
Anticancer Activity
A study examining related compounds demonstrated significant cytotoxic effects against MCF-7 breast cancer cells. The results indicated that similar phthalocyanine structures could reduce cell viability by over 90% under specific conditions . This suggests that 3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile may exhibit comparable effects.
Enzyme Interaction Studies
Research into enzyme interactions has shown that compounds with nitrile functionalities can effectively inhibit specific enzymes involved in cancer progression. For instance, studies on dicyanophenoxy-substituted compounds indicated their potential as enzyme inhibitors.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(4-{9-[4-(3,4-Dicyanophenoxy)phenyl]-9H-fluoren-9-YL}phenoxy)phthalonitrile | Contains fluorenyl group | Enhanced solubility in organic solvents |
| 4-(3,4-dicyanophenoxy)-N-[3-(dimethylamino)propyl]benzamide | Incorporates dimethylamino group | Potential for increased biological activity |
| Bis[3-(3,4-dicyanophenoxy)phenyl] phenyl phosphate | Phosphate group inclusion | Possible applications in flame retardant materials |
This table illustrates variations in functional groups that may influence solubility, reactivity, and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
